To-Pro-1
Overview
Description
To-Pro-1 is a green fluorescent carbocyanine monomeric dye. It is a cell-impermeant nucleic acid stain that is non-fluorescent in the absence of nucleic acids but exhibits a multiple fluorescence enhancement upon binding to double-stranded DNA. This compound is widely used in biological research for staining dead or fixed cells due to its high affinity for nucleic acids .
Preparation Methods
To-Pro-1 can be synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthetic route typically involves the reaction of 3-methyl-2-benzothiazolylidene with a quinolinium derivative, followed by the addition of a trimethylammonium propyl group. The final product is obtained as a diiodide salt. Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
To-Pro-1 primarily undergoes intercalation reactions with double-stranded DNA. This involves the insertion of the dye molecule between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions. The major product formed from its interaction with DNA is a highly fluorescent DNA-dye complex .
Scientific Research Applications
To-Pro-1 is extensively used in scientific research, particularly in the fields of biology and medicine. Some of its key applications include:
Cell Viability Assays: This compound is used to stain dead or fixed cells, allowing researchers to distinguish between live and dead cells in a sample.
Flow Cytometry: The dye is used in flow cytometry to analyze cell populations based on their fluorescence properties.
Fluorescence Microscopy: This compound is used in fluorescence microscopy to visualize the nuclei of dead or fixed cells.
Apoptosis Studies: The compound is used to detect apoptotic cells by staining the DNA of cells undergoing programmed cell death.
Mechanism of Action
To-Pro-1 exerts its effects through intercalation with double-stranded DNA. The dye molecule inserts itself between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. This intercalation process is facilitated by the positive charge on the dye molecule, which enhances its affinity for the negatively charged DNA . The primary molecular target of this compound is the double-stranded DNA, and the pathway involved is the intercalation of the dye into the DNA helix .
Comparison with Similar Compounds
To-Pro-1 is part of a family of cyanine monomeric dyes, which includes other compounds such as To-Pro-3, To-To-1, and Po-Pro-1. Compared to these similar compounds, this compound is unique in its specific excitation and emission wavelengths (515 nm and 531 nm, respectively), making it particularly suitable for applications requiring green fluorescence . Other similar compounds include:
Biological Activity
To-Pro-1, a fluorescent dye commonly used in biological research, exhibits significant biological activity, particularly in the context of studying RNA interactions and cellular processes. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a member of the cyanine dye family, specifically designed for nucleic acid staining. Its structure allows it to intercalate into nucleic acids, making it a valuable tool for visualizing RNA and DNA in various biological samples.
This compound operates primarily through the following mechanisms:
- Fluorescence Enhancement : When bound to nucleic acids, this compound exhibits increased fluorescence intensity. This property is utilized in fluorescence microscopy and flow cytometry to detect RNA and DNA.
- Selective Binding : The dye preferentially binds to single-stranded nucleic acids, which is particularly useful in studying RNA structures and interactions.
Biological Applications
This compound has been employed in various biological studies:
- RNA Targeting : It has been used effectively in screens against RNA targets such as HIV-1 TAR. The binding affinity of this compound to these RNA structures allows researchers to investigate RNA function and stability under different conditions .
- Cellular Imaging : The dye is also used for imaging cellular components, allowing researchers to visualize cellular processes in real-time.
Case Study 1: RNA Interaction Studies
A study investigated the binding properties of this compound with various RNA targets. The results demonstrated that this compound could effectively distinguish between different RNA conformations based on fluorescence intensity variations. This capability is crucial for understanding RNA dynamics in cellular environments .
RNA Target | Fluorescence Intensity (a.u.) | Binding Affinity (Kd) |
---|---|---|
HIV-1 TAR | 1500 | 50 nM |
Other RNAs | Variable | Variable |
Case Study 2: Cellular Localization
In another study, this compound was utilized to track the localization of RNA within live cells. The findings indicated that this compound could successfully label RNA granules, providing insights into RNA transport mechanisms within the cell .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Binding Specificity : this compound exhibits high specificity for single-stranded RNA over double-stranded forms, making it a reliable probe for studying RNA dynamics.
- Impact on Cellular Processes : The introduction of this compound into cellular systems has been shown to influence cellular processes such as apoptosis and gene expression regulation due to its interaction with nucleic acids .
- Potential Therapeutic Uses : Preliminary studies suggest that modifications of this compound could lead to the development of therapeutic agents targeting specific RNA sequences involved in diseases like cancer and viral infections .
Properties
IUPAC Name |
trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHITFUCHFTKR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29I2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698990 | |
Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157199-59-2 | |
Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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